1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}azetidin-3-amine is a complex organic compound with notable pharmacological properties. It is characterized by a unique molecular structure that incorporates a cyclopropyl group, a triazolo-pyridazine moiety, and an oxazole derivative. This compound is primarily utilized in research settings and has potential applications in medicinal chemistry.
This compound falls under the category of azetidine derivatives, which are known for their diverse biological activities. It is classified as a heterocyclic compound due to the presence of multiple ring structures containing nitrogen atoms.
The synthesis of 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}azetidin-3-amine can involve several synthetic pathways. A notable approach includes the use of cyclization reactions to form the triazolo-pyridazine framework followed by the introduction of the azetidine and oxazole functionalities.
The molecular formula for this compound is C24H30N6O2, and it has a molecular weight of 428.5 g/mol. Its structure features:
The compound's structural representation can be expressed using various notations:
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)COC5=CC=CC6=CC=CC=C65
UPGMWXBWRLYUFW-UHFFFAOYSA-N
The compound can participate in various chemical reactions typical for heterocycles:
Understanding the reactivity of this compound is essential for its application in drug development and synthesis of related compounds.
The mechanism of action for this compound is not fully elucidated but is believed to involve modulation of specific biological pathways through interaction with receptor sites or enzymes. The presence of multiple nitrogen atoms suggests potential interactions with neurotransmitter receptors or other pharmacological targets.
Research indicates that compounds with similar structures often exhibit activity against neurokinin receptors or other central nervous system targets, suggesting that this compound may have similar therapeutic potentials .
The compound exhibits:
Key chemical properties include:
This compound has potential applications in several areas:
CAS No.: 4682-03-5
CAS No.: 14681-59-5
CAS No.: 11002-90-7
CAS No.: 14680-51-4
CAS No.: 54061-45-9